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Compound of Interest

Compound Name:
1,2-Bis[2-(2-

formylphenoxy)ethoxy]ethane

Cat. No.: B1314735 Get Quote

For the attention of: Researchers, scientists, and professionals in drug development.

Disclaimer: Extensive searches for nuclear magnetic resonance (NMR) data for 1,2-Bis[2-(2-
formylphenoxy)ethoxy]ethane did not yield specific experimental spectra or detailed

characterization data. However, comprehensive information is available for the closely related

and structurally analogous compound, 1,2-Bis(2-methoxy-6-formylphenoxy)ethane. This guide

provides a detailed overview of the synthesis and structural characterization of this analog as a

representative example.

Introduction
1,2-Bis(2-methoxy-6-formylphenoxy)ethane is a notable organic compound that serves as a

versatile building block in supramolecular chemistry and the synthesis of macrocyclic

structures. Its two aromatic aldehyde functionalities, linked by a flexible diether chain, allow for

a range of chemical transformations, making it a molecule of interest for the construction of

complex host-guest systems and novel materials. This document outlines the synthetic protocol

for this compound and presents its key structural data.
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The synthesis of 1,2-Bis(2-methoxy-6-formylphenoxy)ethane is achieved through a Williamson

ether synthesis. This established method involves the reaction of an alkoxide with a primary

alkyl halide. In this specific preparation, ortho-vanillin serves as the phenolic precursor, and

1,2-dibromoethane acts as the diether linkage source.

Experimental Protocol
The synthesis is based on the procedure reported in the literature for the preparation of 1,2-

Bis(2-methoxy-6-formylphenoxy)ethane.[1]

Materials:

ortho-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

1,2-Dibromoethane

Sodium Carbonate (Na₂CO₃)

Acetone

Procedure:

A mixture of ortho-vanillin and anhydrous sodium carbonate is prepared in acetone.

1,2-Dibromoethane is added to the stirred suspension.

The reaction mixture is heated under reflux. The progress of the reaction can be monitored

by thin-layer chromatography.

Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts

are removed by filtration.

The filtrate is concentrated under reduced pressure to yield the crude product.

The crude product is purified by recrystallization from an appropriate solvent, such as

acetone, to afford single crystals of 1,2-Bis(2-methoxy-6-formylphenoxy)ethane.[1]

Structural Characterization
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The structural integrity of the synthesized 1,2-Bis(2-methoxy-6-formylphenoxy)ethane has been

unequivocally confirmed by single-crystal X-ray diffraction.[1]

Crystallographic Data
The compound crystallizes in the monoclinic system. The two vanillin units are connected by a

CH₂–CH₂ bridge, and the benzene rings are inclined relative to each other.[1]

Parameter Value

Molecular Formula C₁₈H₁₈O₆

Molecular Weight 330.32 g/mol

Crystal System Monoclinic

a 4.161 (3) Å

b 30.155 (18) Å

c 12.934 (8) Å

β 96.817 (7)°

Volume 1611.6 (17) Å³

Z 4

Table 1: Crystallographic data for 1,2-Bis(2-methoxy-6-formylphenoxy)ethane.[1]

NMR Spectroscopic Data
While specific, detailed ¹H and ¹³C NMR spectral data with assigned chemical shifts,

multiplicities, and coupling constants for 1,2-Bis(2-methoxy-6-formylphenoxy)ethane were not

explicitly found in the searched literature, the following tables provide expected chemical shift

ranges based on the known structure and typical values for similar organic moieties.

¹H NMR (Proton NMR) - Expected Chemical Shift Ranges
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Protons
Expected Chemical Shift
(δ, ppm)

Multiplicity

Aldehyde (CHO) 9.8 - 10.5 Singlet

Aromatic (Ar-H) 6.8 - 7.8 Multiplet

Methoxy (OCH₃) 3.8 - 4.0 Singlet

Ethoxy (O-CH₂-CH₂-O) 4.2 - 4.5 Multiplet

Table 2: Predicted ¹H NMR chemical shift ranges for 1,2-Bis(2-methoxy-6-

formylphenoxy)ethane.

¹³C NMR (Carbon-13 NMR) - Expected Chemical Shift Ranges

Carbon Atom Expected Chemical Shift (δ, ppm)

Aldehyde (C=O) 188 - 195

Aromatic (Ar-C) 110 - 160

Methoxy (OCH₃) 55 - 60

Ethoxy (O-CH₂-CH₂-O) 65 - 75

Table 3: Predicted ¹³C NMR chemical shift ranges for 1,2-Bis(2-methoxy-6-

formylphenoxy)ethane.

Experimental and Synthetic Workflow
The logical flow from starting materials to the final, characterized product can be visualized as

follows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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